

"Miraculin (1-20)" amino acid sequence and structure

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Compound of Interest

Compound Name: *Miraculin (1-20)*

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An In-depth Technical Guide to the Amino Acid Sequence and Structure of Miraculin

Introduction

Miraculin is a glycoprotein extracted from the fruit of *Synsepalum dulcificum*, commonly known as the miracle fruit.[1] This protein possesses the unique ability to modify taste perception, causing sour stimuli to be perceived as sweet.[2] Miraculin itself is not sweet; its taste-modifying activity is pH-dependent, activating the human sweet taste receptors only in an acidic environment.[3][4] This technical guide provides a comprehensive overview of the amino acid sequence, structure, and functional mechanisms of miraculin, intended for researchers, scientists, and professionals in drug development.

Miraculin Amino Acid Sequence (Residues 1-20)

The complete amino acid sequence of the mature miraculin polypeptide consists of 191 residues.[2] The N-terminal sequence, comprising the first 20 amino acids, was identified through automated Edman degradation.[5]

Sequence (1-20): DSAPNPVLDIDGEKLRTGTN[1]

The Structure of Miraculin

Miraculin's complex structure is fundamental to its taste-modifying function. It is a glycoprotein that forms dimers and tetramers, with its activity being closely linked to its conformational state

at different pH levels.[1][6]

Primary and Secondary Structure

The primary structure of miraculin is a single polypeptide chain of 191 amino acids.[2] Analysis of the crystal structure of a homologous miraculin-like protein reveals a secondary structure composed predominantly of twelve antiparallel β -strands connected by loops, along with two short helices.[7] Miraculin is classified as a member of the Kunitz soybean trypsin inhibitor (STI) superfamily based on sequence homology.[2][6]

Quaternary Structure and Disulfide Bridges

In its native state, miraculin exists as a homodimer, with the two monomers linked by an interchain disulfide bond.[6][8] These dimers can further associate non-covalently to form a tetramer.[1][8] The mature protein contains several intramolecular disulfide bridges that stabilize its tertiary structure.[7][8]

Glycosylation

Miraculin is a glycoprotein with a carbohydrate content of approximately 13.9% by weight.[1][2][3] The carbohydrate moieties are N-linked to asparagine residues at positions 42 and 186.[2] These sugar chains are crucial for the protein's function and are composed of glucosamine, mannose, fucose, xylose, and galactose.[1]

Quantitative Data Summary

The following tables summarize the key quantitative characteristics of the miraculin protein.

Property	Value	Reference(s)
Molecular Weight	~24.6 kDa (including carbohydrates)	[2][3]
Polypeptide Chain Length	191 amino acids	[2]
Carbohydrate Content	13.9% by weight	[1][3]
N-Glycosylation Sites	Asn-42, Asn-186	[2]

Carbohydrate Component	Molar Ratio (%)	Reference(s)
Glucosamine	31	[1]
Mannose	30	[1]
Fucose	22	[1]
Xylose	10	[1]
Galactose	7	[1]

Experimental Protocols

Purification of Native Miraculin

The purification of miraculin from the pulp of *Synsepalum dulcificum* is a critical first step for its characterization. A widely used protocol is as follows:

- Homogenization: Lyophilized fruit pulp is homogenized in water.
- Centrifugation: The homogenate is centrifuged to pellet insoluble materials. The supernatant, which does not contain the active protein, is discarded.
- Extraction: The pellet is washed and then extracted multiple times with a high salt concentration buffer (e.g., 0.5 M NaCl) to solubilize the miraculin.
- Ammonium Sulfate Fractionation: The salt extract is subjected to ammonium sulfate precipitation to concentrate the protein.
- Column Chromatography: The concentrated protein solution is further purified using column chromatography techniques, such as affinity chromatography on Concanavalin A-Sepharose, which binds to the mannose residues of the glycoprotein.[\[5\]](#)

Amino Acid Sequencing

The complete amino acid sequence of miraculin was determined by the following method:

- Protein Purity Confirmation: The purity of the isolated miraculin was confirmed by SDS-PAGE and HPLC.[\[5\]](#)

- Automated Edman Degradation: The purified, single polypeptide chain was subjected to automated Edman degradation to determine the sequence of amino acid residues from the N-terminus.[\[2\]](#)[\[5\]](#)

Structural Determination by X-ray Crystallography

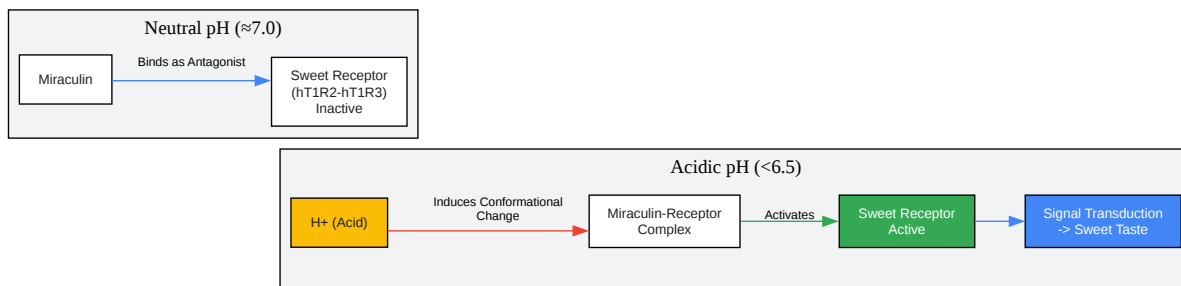
While the crystal structure of miraculin from *Synsepalum dulcificum* has not been fully elucidated, the structure of a highly homologous miraculin-like protein from *Murraya koenigii* has been solved by X-ray diffraction, providing significant insights.

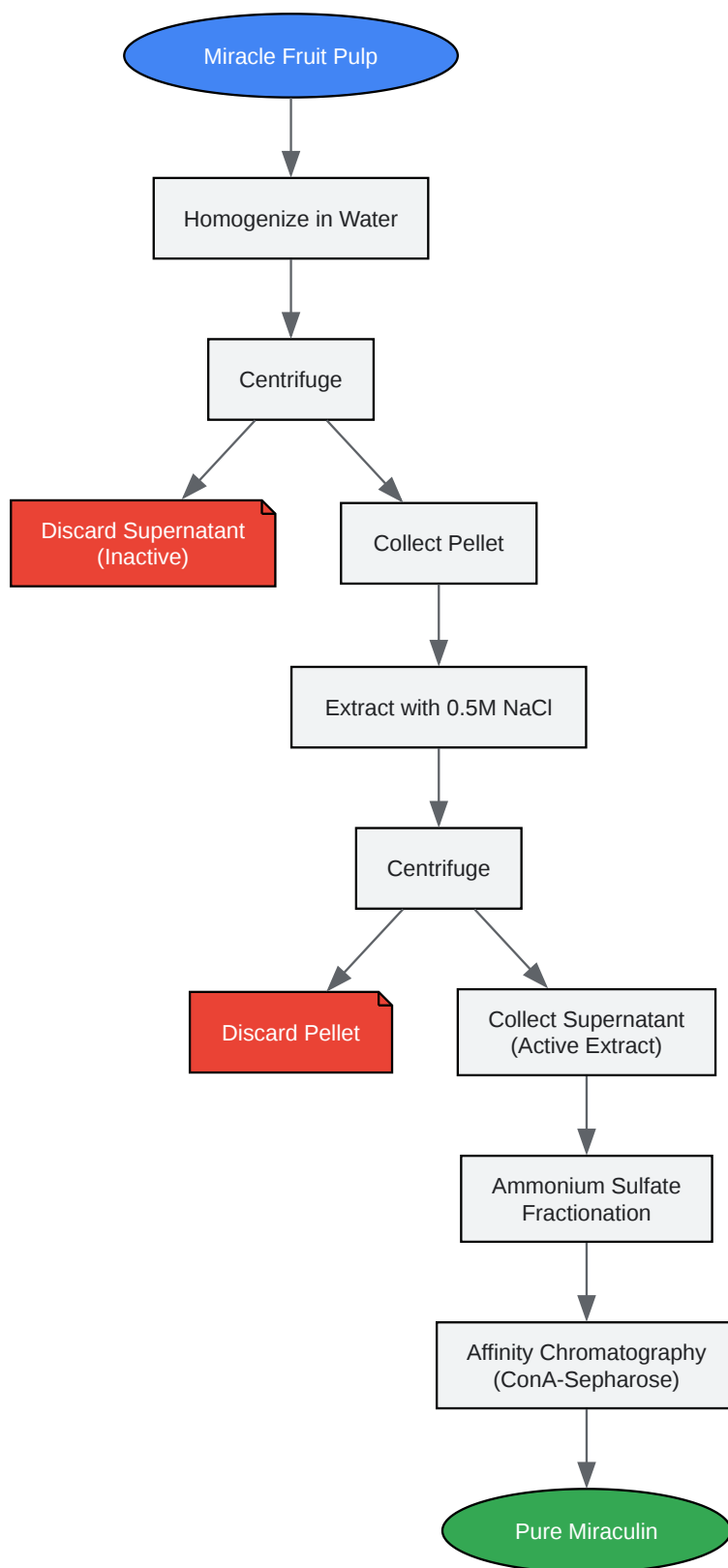
- Crystallization: The purified miraculin-like protein was crystallized.
- X-ray Diffraction Data Collection: The crystals were exposed to an X-ray beam, and diffraction data were collected.
- Structure Solution and Refinement: The structure was solved to a resolution of 2.9 Å. The final model yielded an R-work of 0.216 and an R-free of 0.295.[\[7\]](#)

Visualizations

Miraculin's pH-Dependent Taste Modification Pathway

The diagram below illustrates the proposed mechanism by which miraculin modifies taste perception in a pH-dependent manner. At neutral pH, miraculin binds to the T1R2-T1R3 sweet taste receptor without activating it. In the presence of acid, a conformational change in the miraculin-receptor complex leads to receptor activation and the perception of sweetness.





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